molecular formula C10H18N2O B2755434 1-(Cyclopropylmethyl)piperidine-4-carboxamide CAS No. 380423-99-4

1-(Cyclopropylmethyl)piperidine-4-carboxamide

Cat. No.: B2755434
CAS No.: 380423-99-4
M. Wt: 182.267
InChI Key: JIKNRAPZNYUWLB-UHFFFAOYSA-N
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Description

“1-(Cyclopropylmethyl)piperidine-4-carboxamide” is a chemical compound that belongs to the class of piperidine derivatives . Piperidine derivatives are known to exhibit a wide range of physiological activities .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves the process of amino-dechlorination and amino-dealkoxylation . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by different techniques such as IR and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .

Scientific Research Applications

Constrained Analogs for Pharmaceutical Compounds

6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers represent conformationally rigid analogues of a pharmaceutical building block, 1-(Cyclopropylmethyl)piperidine-4-carboxamide. These compounds were synthesized via the cleavage of bicyclic N,N-acetal, demonstrating different affinities to the opiate-μ receptor. This research suggests their potential in developing more targeted pharmaceuticals by understanding their conformational structure and receptor interaction mechanisms (Vilsmaier et al., 1996).

Antibacterial Agents

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including this compound analogues, were synthesized and evaluated as potent antibacterial agents. These compounds showed significant activity against various bacterial strains, highlighting their importance in developing new antibiotics (Miyamoto et al., 1987).

Cytotoxic and Anticancer Agents

Compounds with the this compound structure have been explored for their cytotoxicity and anticancer properties. Specifically, 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds demonstrated significant cytotoxicity against murine P388 and L1210 cells, as well as human tumors. These findings open up avenues for developing novel anticancer therapies based on this chemical structure (Dimmock et al., 1998).

CGRP Receptor Inhibition

The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a derivative of this compound, has been identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This highlights the compound's potential in treating conditions mediated by CGRP, such as migraines or cardiovascular diseases (Cann et al., 2012).

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-10(13)9-3-5-12(6-4-9)7-8-1-2-8/h8-9H,1-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKNRAPZNYUWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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